Bottromycin
Overview
Description
Bottromycin A2 is a macrocyclic peptide with notable antibiotic activity. It was first discovered in 1957 as a natural product isolated from Streptomyces bottropensis . This compound is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), making it a promising candidate in the fight against antibiotic-resistant bacteria .
Mechanism of Action
Target of Action
Bottromycin A2, a macrocyclic peptide natural product, primarily targets the 50S ribosome . The 50S ribosome is a component of the bacterial ribosome, which plays a crucial role in protein synthesis. This compound A2 blocks the binding of aminoacyl-tRNA to the A site of the 50S ribosome .
Mode of Action
This compound A2 interacts with its target, the 50S ribosome, by inhibiting the binding of aminoacyl-tRNA to the A site . This interaction disrupts protein synthesis, leading to the inhibition of bacterial growth .
Biochemical Pathways
This compound A2 belongs to the ribosomally synthesized and post-translationally modified peptide (RiPP) superfamily of natural products . The structure of this compound A2 contains a unique four-amino acid macrocycle formed via a rare amidine linkage, C-methylation, and a D-amino acid . These modifications are part of the post-translational modifications that occur during the biosynthesis of this compound A2 .
Pharmacokinetics
The compound’s potent antibacterial activity suggests that it may have suitable bioavailability .
Result of Action
The primary result of this compound A2’s action is the inhibition of bacterial growth. By disrupting protein synthesis, this compound A2 effectively inhibits the growth of bacteria, including clinically relevant multidrug-resistant pathogens .
Biochemical Analysis
Biochemical Properties
Bottromycin A2 plays a significant role in biochemical reactions. It interacts with the ribosome, specifically the A site of the 50S subunit . This interaction interferes with the translocation of peptidyl-tRNA and movement of mRNA on the ribosomes .
Cellular Effects
This compound A2 has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting protein synthesis . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of this compound A2 is primarily through the inhibition of protein synthesis. It blocks the binding of aminoacyl-tRNA to the A site of the 50S ribosome, leading to the release of aminoacyl-tRNA from the ribosome and premature termination of protein synthesis .
Temporal Effects in Laboratory Settings
The effects of this compound A2 change over time in laboratory settings. While specific data on its stability, degradation, and long-term effects on cellular function are limited, it’s known that this compound A2 exhibits antibacterial activity in vitro .
Metabolic Pathways
This compound A2 is involved in the ribosomally synthesised and post-translationally modified peptide (RiPP) superfamily of natural products . It interacts with enzymes in the ribosome during protein synthesis .
Subcellular Localization
This compound A2 localizes to the ribosomes within the cell, where it binds to the A site of the 50S subunit and inhibits protein synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bottromycin A2 belongs to the ribosomally synthesized and post-translationally modified peptide (RiPP) superfamily of natural products . The synthesis of this compound A2 involves the formation of a unique four-amino acid macrocycle via a rare amidine linkage, C-methylation, and the incorporation of a D-amino acid . The total synthesis of this compound and its analogs has been a significant focus of research, with various synthetic approaches being developed to achieve this .
Industrial Production Methods: Industrial production of this compound A2 typically involves the use of metabolically engineered Streptomyces species. For instance, Streptomyces lividans has been metabolically engineered to heterologously produce this compound A2 using waste and nonfood model substrates . This method not only optimizes the use of resources but also reduces the environmental footprint associated with the production of high-value natural products .
Chemical Reactions Analysis
Types of Reactions: Bottromycin A2 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The structure of this compound contains a macrocyclic amidine as well as a thiazole ring, which are key sites for these reactions .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound A2 include alkyl halides for alkylation reactions and various oxidizing and reducing agents for oxidation and reduction reactions . The reaction conditions typically involve specific temperature and pH ranges to ensure the stability and activity of the compound.
Major Products: The major products formed from these reactions include various this compound derivatives, which have been explored to increase the stability and efficacy of the compound in vivo .
Scientific Research Applications
Bottromycin A2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying the synthesis and modification of macrocyclic peptides . In biology and medicine, this compound A2 is being investigated for its potential as an antibiotic against drug-resistant pathogens such as MRSA and VRE . In the industry, the production of this compound A2 using metabolically engineered Streptomyces species represents a significant advancement in sustainable biotechnology .
Comparison with Similar Compounds
Bottromycin A2 is structurally distinct from other antibiotics such as vancomycin and methicillin . While vancomycin is a glycopeptide antibiotic and methicillin is a beta-lactam antibiotic, this compound A2 is a macrocyclic peptide with a unique amidine linkage and thiazole ring . Similar compounds to this compound A2 include other this compound variants such as this compound B and this compound C, which differ in their methylation patterns . This compound A2 is singly methylated on proline, this compound B lacks methylation on proline, and this compound C contains a doubly methylated proline .
Properties
IUPAC Name |
methyl (3R)-3-[[(2S,3S)-2-[[(2S)-2-[[(6S,9S,12S,13R)-6-tert-butyl-13-methyl-2,8,11-trioxo-9-propan-2-yl-1,4,7,10-tetrazabicyclo[10.3.0]pentadec-4-en-5-yl]amino]-3,3-dimethylbutanoyl]amino]-3-phenylbutanoyl]amino]-3-(1,3-thiazol-2-yl)propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H62N8O7S/c1-23(2)30-36(53)49-33(41(5,6)7)35(44-22-28(51)50-19-17-24(3)32(50)38(55)46-30)48-34(42(8,9)10)39(56)47-31(25(4)26-15-13-12-14-16-26)37(54)45-27(21-29(52)57-11)40-43-18-20-58-40/h12-16,18,20,23-25,27,30-34H,17,19,21-22H2,1-11H3,(H,44,48)(H,45,54)(H,46,55)(H,47,56)(H,49,53)/t24-,25+,27-,30+,31+,32+,33-,34-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIZLOPUXFSFNR-XZNJZDOZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN2C1C(=O)NC(C(=O)NC(C(=NCC2=O)NC(C(=O)NC(C(C)C3=CC=CC=C3)C(=O)NC(CC(=O)OC)C4=NC=CS4)C(C)(C)C)C(C)(C)C)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN2[C@@H]1C(=O)N[C@H](C(=O)N[C@H](C(=NCC2=O)N[C@H](C(=O)N[C@@H]([C@@H](C)C3=CC=CC=C3)C(=O)N[C@H](CC(=O)OC)C4=NC=CS4)C(C)(C)C)C(C)(C)C)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H62N8O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701028185 | |
Record name | Bottromycin A(2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701028185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
823.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15005-62-6 | |
Record name | β-Alanine, N-[(2S)-2-[[glycyl-(3R)-3-methyl-L-prolyl-L-valyl]amino]-1-imino-3,3-dimethylbutyl]-3-methyl-L-valyl-(βS)-β-methyl-L-phenylalanyl-3-(2-thiazolyl)-, methyl ester, cyclic (1→1′)-imine, (3R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15005-62-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bottromycin A(2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701028185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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